A local anesthetic with stimulant properties. Studies have shown its potency to be about half that of Cocaine.
Dimethocaine, also known as DMC or larocaine, is a compound with a stimulatory effect. This effect resembles that of cocaine, although dimethocaine appears to be less potent. Dimethocaine is used as a local anesthetic (primarily in dentistry, ophthalmology, and otolaryngology) that, because of its similarity in action to cocaine, has potential for abuse. This compound completely inhibits dopamine transporter and has had the potential for abuse. Dimethocaine showed full displacement of [3H]2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane 1.5-naphthalenedisulfonate (CFT) binding (0-30 microM tested) and full inhibition of dopamine uptake (0-100 microM tested). Dimethocaine was only slightly less potent than cocaine with an estimated Ki of 1.4 micorM and an IC50 value of 1.2 microM for [3H]CFT binding and dopamine uptake. Dimethocaine is intended for forensic and research purposes.
Dimethocaine hydrochloride
CAS No.: 553-63-9
Cat. No.: VC21128736
Molecular Formula: C16H27ClN2O2
Molecular Weight: 314.8 g/mol
Purity: 97%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 553-63-9 |
---|---|
Molecular Formula | C16H27ClN2O2 |
Molecular Weight | 314.8 g/mol |
IUPAC Name | [3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride |
Standard InChI | InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H |
Standard InChI Key | WWTWKTDXBNHESE-UHFFFAOYSA-N |
SMILES | CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Canonical SMILES | CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Appearance | Off-White Solid |
Melting Point | 194-198°C |
Introduction
Chemical Structure and Properties
Dimethocaine hydrochloride (CAS No. 553-63-9) is a synthetic derivative of cocaine with local anesthetic properties. It is characterized by its specific chemical structure and unique physicochemical properties that contribute to its pharmacological effects.
Molecular Information
Dimethocaine hydrochloride has precise molecular characteristics that define its chemical identity:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₇ClN₂O₂ |
Molecular Weight | 314.851 g/mol |
SMILES Notation | Cl.CCN(CC)CC(C)(C)COC(=O)C1=CC=C(N)C=C1 |
InChIKey | WWTWKTDXBNHESE-UHFFFAOYSA-N |
Stereochemistry | ACHIRAL |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Charge | 0 |
The compound structure features a 4-aminobenzoate moiety connected via an ester linkage to a 2,2-dimethyl-3-diethylaminopropanol backbone, with the hydrochloride salt formation enhancing its water solubility and stability .
Physical Properties
Dimethocaine hydrochloride exhibits specific physical characteristics important for its handling, formulation, and applications:
Property | Value |
---|---|
Physical Appearance | Off-White Solid |
Density | 1.035 g/cm³ |
Boiling Point | 403.5°C at 760 mmHg |
Melting Point | 196-197°C |
Flash Point | 197.8°C |
Solubility | Soluble in water up to 50% |
These physical properties provide essential information for researchers working with this compound in laboratory settings and for analytical identification purposes .
Historical Development and Applications
Dimethocaine has a significant historical background that shaped its development and applications in medicine and research.
Development Timeline
Dimethocaine was first synthesized in 1930 by Hoffmann-La Roche and subsequently gained popularity in medical practice during that decade . The compound was developed as part of research efforts to create effective local anesthetics with improved properties compared to earlier agents.
Medical Applications
Historically, dimethocaine hydrochloride found applications in various medical fields:
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Dentistry: Used as a local anesthetic for dental procedures
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Ophthalmology: Applied for ocular surface anesthesia
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Otolaryngology: Utilized in ear, nose, and throat procedures
Pharmacological Properties
Mechanism of Action
Dimethocaine hydrochloride exhibits dual pharmacological actions that explain both its therapeutic effects and abuse potential:
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Dopamine Transporter Inhibition: The compound acts as a potent dopamine reuptake inhibitor with an IC50 value of 1.2 μM for the human dopamine transporter (DAT/SLC6A3) . This mechanism leads to increased synaptic dopamine concentration, particularly in reward-related brain regions.
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Sodium Channel Blockade: Similar to other local anesthetics, dimethocaine interacts with voltage-gated sodium channels, disrupting the propagation of nerve impulses and producing local anesthetic effects .
These mechanisms explain the compound's ability to produce both peripheral anesthetic effects and central nervous system stimulation reminiscent of cocaine.
Pharmacokinetics
The metabolic fate of dimethocaine hydrochloride involves several pathways:
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N-acetylation: A primary metabolic route catalyzed specifically by the NAT2 isozyme
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N-deethylation: Resulting in dealkylated metabolites
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Hydroxylation: Formation of hydroxylated derivatives
These metabolic processes contribute to the compound's clearance from the body and the formation of various metabolites that may have distinct pharmacological properties or toxicological significance .
Comparative Pharmacology
When compared to similar compounds, dimethocaine hydrochloride demonstrates distinctive pharmacological characteristics:
Compound | Dopamine Reuptake Inhibition | Local Anesthetic Potency | Relative Abuse Potential |
---|---|---|---|
Dimethocaine | Complete inhibition | Moderate | Moderate |
Cocaine | High potency | Moderate | High |
Procaine | Minimal | Moderate | Low |
Lidocaine | Negligible | High | Minimal |
This comparative profile illustrates dimethocaine's intermediate position among related compounds, sharing certain properties with cocaine while having distinct characteristics .
Research Applications
Dimethocaine hydrochloride continues to have relevance in scientific and forensic contexts, serving as an important research tool in several domains.
Neuropharmacological Research
The compound is valuable in studies investigating dopaminergic systems and reward mechanisms:
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It serves as a model compound for studying dopamine reuptake inhibition with pharmacological properties that make it useful for investigating dopamine transporter function.
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In animal models, dimethocaine has been used to assess effects on locomotor activity, reward-seeking behaviors, and memory processes, providing insights into dopaminergic modulation of these functions .
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PET imaging studies have employed dimethocaine to investigate dopamine transporter occupancy, with research demonstrating 66-82% occupancy at effective doses in non-human primates .
Forensic Applications
In forensic science, dimethocaine hydrochloride has important applications:
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As a "new psychoactive substance" (NPS), its detection and identification in forensic samples is relevant to law enforcement and public health monitoring.
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Studies of its metabolism aid in developing analytical methods for detecting its use through metabolite identification in biological specimens .
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Its presence in forensic toxicology highlights the importance of understanding its pharmacological profile and potential for misuse.
Analytical Methods
Various analytical techniques have been employed to study dimethocaine hydrochloride in research and forensic settings:
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High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity determination
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Gas Chromatography-Mass Spectrometry (GC-MS): Employed for identification and metabolite profiling
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Nuclear Magnetic Resonance (NMR) spectroscopy: Utilized for structural confirmation and analysis
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Immunoassay techniques: Developed for screening applications in forensic contexts
These methods provide complementary approaches for the detection, identification, and characterization of dimethocaine hydrochloride in various matrices .
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